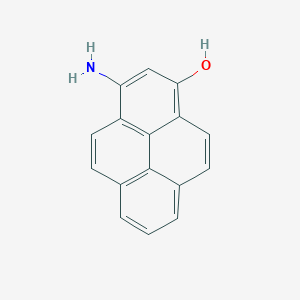

3-Aminopyren-1-OL

Description

These compounds share functional groups (amino and hydroxyl moieties) that influence reactivity, toxicity, and handling protocols.

Properties

CAS No. |

103114-40-5 |

|---|---|

Molecular Formula |

C16H11NO |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

3-aminopyren-1-ol |

InChI |

InChI=1S/C16H11NO/c17-13-8-14(18)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8,18H,17H2 |

InChI Key |

WEQKXFXYRNEOJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyren-1-OL typically involves the nitration of pyrene followed by reduction and subsequent hydroxylation. The nitration step introduces a nitro group at the desired position, which is then reduced to an amino group using reducing agents such as tin(II) chloride or iron in acidic conditions.

Industrial Production Methods: Industrial production of 3-Aminopyren-1-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyren-1-OL undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the pyrene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, sulfonic acids, and nitrating agents are used under controlled conditions.

Major Products Formed:

Oxidation: Formation of nitroso and nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated, sulfonated, and nitrated pyrene derivatives.

Scientific Research Applications

3-Aminopyren-1-OL has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

Biology: Employed in the study of DNA intercalation and as a fluorescent probe for biological imaging.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 3-Aminopyren-1-OL involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to changes in gene expression and cellular processes. Additionally, its photophysical properties allow it to act as a fluorescent probe, providing valuable insights into cellular and molecular dynamics .

Comparison with Similar Compounds

Occupational Exposure Controls

Analysis :

- 2-Aminopyridin-3-ol () mandates dust removal and ventilation, indicating particulate hazards .

Personal Protective Equipment (PPE)

Analysis :

Analysis :

Hazard Statements and First Aid

| Compound | Hazard Class | First Aid Measures | |

|---|---|---|---|

| 3,7-Dimethyl-2,6-octadien-1-ol (Analog) | Irritant (Category 5) | Eye flushing; skin decontamination | |

| 3-Aminopyridine | Not classified | Handwashing; avoid ingestion |

Analysis :

- 3-Aminopyridine () lacks explicit hazard classification but requires hygiene measures, implying moderate toxicity .

Key Research Findings

Industrial Hygiene: Compounds like 2-Aminopyridin-3-ol () demand engineered controls (e.g., ventilation), whereas 3-Aminopyridine () relies on basic PPE .

Reactivity Differences : Adamantan derivatives () exhibit lower reactivity compared to pyridine-based analogs, reducing storage complexities .

Regulatory Variability: Limited OELs for these compounds suggest gaps in standardized safety frameworks, necessitating case-specific risk assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.